Home > Products > Screening Compounds P58881 > H-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH
H-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH - 89439-30-5

H-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH

Catalog Number: EVT-419057
CAS Number: 89439-30-5
Molecular Formula: C149H253N43O54
Molecular Weight: 3510.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Human parathyroid hormone (53-84) (hPTH (53-84)) is a peptide fragment derived from the carboxyl-terminal region of the full-length human parathyroid hormone (hPTH (1-84)). [, , , ] This fragment lacks the amino-terminal region (1-34) responsible for the classical calcemic actions of PTH mediated by the type 1 PTH/PTHrP receptor (PTH1R). [, ] Despite being initially considered biologically inactive, research has unveiled distinct biological properties and potential binding sites for hPTH (53-84), suggesting physiological roles different from the full-length hormone. [, , ] This fragment is a valuable tool in research aiming to elucidate the complex actions of PTH and explore its potential therapeutic applications beyond traditional calcium homeostasis.

Synthesis Analysis

hPTH (53-84) has been successfully synthesized using the solid-phase peptide synthesis method. [, ] This method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support.

Applications
  • Investigating Non-Classical PTH Signaling: hPTH (53-84) serves as a crucial tool for dissecting the complex signaling pathways of PTH beyond the classical PTH1R-mediated effects. [, ] Its distinct actions on bone cells, such as stimulating osteoclast-like cell formation and modulating bone resorption, despite not activating PTH1R, highlight the presence of alternative receptors or signaling cascades. []
  • Developing PTH Antagonists: Studies have shown that specific modifications in the carboxyl-terminal region of PTH, particularly in hPTH (53-84), can generate fragments with antagonist properties against the full-length PTH. [] This discovery opens avenues for developing novel PTH antagonists targeting specific actions of the hormone while minimizing potential side effects associated with complete PTH blockage.
  • Understanding PTH Metabolism and Clearance: Research utilizing hPTH (53-84) contributes to a better understanding of PTH metabolism and clearance. [, ] By studying the different PTH fragments generated in vivo and their specific biological activities, researchers gain valuable insights into the complex regulation of PTH levels and its diverse physiological roles.
Future Directions
  • Identifying and Characterizing Novel Receptors: Further research is crucial to identify and characterize the specific receptors or binding sites mediating the distinct biological actions of hPTH (53-84). [] Understanding these interactions at a molecular level will be vital for harnessing the therapeutic potential of this fragment.
  • Developing Targeted PTH Therapies: Further research on hPTH (53-84) and its derivatives could pave the way for developing more targeted PTH therapies. [] By selectively activating or inhibiting specific PTH-mediated pathways, it may be possible to achieve desired therapeutic outcomes with potentially fewer side effects.

Human Parathyroid Hormone (hPTH) (1-84)

    Compound Description: Human parathyroid hormone (hPTH) (1-84) is the full-length, naturally occurring hormone synthesized by the parathyroid glands. It plays a critical role in calcium homeostasis by regulating calcium and phosphate levels in the blood. []

    Relevance: hPTH (1-84) is the parent molecule from which PTH (53-84) (human) is derived. PTH (53-84) (human) constitutes the carboxyl-terminal fragment of the intact hPTH (1-84). [] Studies have compared their respective biological activities, highlighting the importance of the amino-terminal region (absent in PTH 53-84) for classical PTH receptor activation. [] Research has demonstrated that PTH (53-84) (human) can modulate the effects of the full-length hormone. [, ]

Human Parathyroid Hormone (hPTH) (1-34)

    Compound Description: Human Parathyroid Hormone (hPTH) (1-34) represents the biologically active amino-terminal fragment of the intact parathyroid hormone (PTH). It encompasses the first 34 amino acids crucial for binding to and activating the PTH receptor (PTH1R). [, , ] This fragment is recognized for its anabolic effects on bone, making it a therapeutic target for osteoporosis treatment. [, ]

    Relevance: While PTH (53-84) (human) represents the carboxyl-terminal portion, hPTH (1-34) constitutes the amino-terminal fragment of the intact hPTH (1-84) molecule. [, ] These two fragments exhibit distinct biological activities, with hPTH (1-34) being a potent agonist of the classical PTH receptor, while PTH (53-84) (human) interacts with a separate receptor. [, ] Research suggests potential interactions between these fragments, influencing each other's activities. [, ]

Human Parathyroid Hormone (hPTH) (19-84)

    Compound Description: Human Parathyroid Hormone (hPTH) (19-84) represents a fragment of the parathyroid hormone molecule. Research has indicated the potential existence of a specific receptor for carboxyl-terminal fragments of PTH, distinct from the well-characterized PTH/PTHrP receptor. [] Studies have utilized radiolabeled hPTH (19-84) in binding assays and affinity cross-linking experiments to characterize this novel receptor. []

    Relevance: Human Parathyroid Hormone (hPTH) (19-84), encompassing a larger portion of the carboxyl-terminal region compared to PTH (53-84) (human), has been instrumental in research characterizing a putative C-PTH receptor. [] This suggests that PTH (53-84) (human) might also interact with this novel receptor, contributing to its distinct biological activities. []

Human Parathyroid Hormone (hPTH) (39-84)

    Compound Description: Human Parathyroid Hormone (hPTH) (39-84) represents a specific fragment of the parathyroid hormone (PTH) molecule. Studies have investigated its biological activity, particularly in relation to its interaction with a putative C-terminal PTH receptor. [] This fragment has been utilized in binding and cross-linking studies to characterize the receptor's affinity and specificity. []

    Relevance: Human Parathyroid Hormone (hPTH) (39-84), a larger fragment encompassing the carboxyl-terminal region of PTH, provides valuable insights into the structure-activity relationships of PTH (53-84) (human). [] The distinct binding profiles of these fragments to the putative C-PTH receptor emphasize the importance of specific amino acid sequences for receptor interaction. []

Human Parathyroid Hormone (hPTH) (7-84)

    Compound Description: Human Parathyroid Hormone (hPTH) (7-84) is a carboxyl-terminal fragment that has demonstrated the ability to decrease calcium concentration in vivo. This effect occurs through interaction with a receptor distinct from the traditional PTH/PTHrP receptor, potentially the putative C-PTH receptor. []

    Relevance: Human Parathyroid Hormone (hPTH) (7-84) provides critical insights into the potential biological roles of PTH (53-84) (human) and other carboxyl-terminal PTH fragments. [] The shared ability to lower calcium concentrations through a unique receptor suggests a potential physiological function for these fragments beyond their traditional understanding. []

Human Parathyroid Hormone (hPTH) (35-84)

    Compound Description: This fragment, containing a significant portion of the carboxyl-terminal region of PTH, has been utilized in studies investigating the binding characteristics and biological effects of PTH fragments. [, ]

    Relevance: The inhibitory effects observed with Human Parathyroid Hormone (hPTH) (35-84) in binding assays and its ability to modulate the activity of amino-terminal fragments suggest a potential role of this region in regulating PTH function. [] This finding underscores the importance of the carboxyl-terminal region, where PTH (53-84) (human) resides, in the overall biological activity of PTH. [, ]

Human Parathyroid Hormone (hPTH) (69-84)

    Compound Description: This fragment represents a shorter carboxyl-terminal segment within the PTH molecule. Studies utilizing hPTH (69-84) have provided valuable insights into the minimal amino acid sequence required for interactions with binding sites that exhibit specificity for the carboxyl-terminal region of PTH. [, ] These findings suggest a crucial role for this region in mediating specific biological effects of PTH.

    Relevance: Human Parathyroid Hormone (hPTH) (69-84), a shorter fragment within PTH (53-84) (human), has been vital in identifying the critical amino acid region for binding to carboxyl-terminal-specific binding sites. [] This suggests that PTH (53-84) (human) likely interacts with these sites, contributing to its distinct biological profile. [, ]

Human Parathyroid Hormone (hPTH) (65-84)

    Compound Description: This fragment is a slightly longer carboxyl-terminal segment of the PTH molecule compared to hPTH (69-84). Studies have demonstrated the decreasing immunoreactivity of PTH fragments as the amino-terminal end is progressively truncated, with hPTH (69-84) being non-immunoreactive. [] These observations suggest the presence of crucial epitopes within this region for recognition by specific antibodies.

    Relevance: Human Parathyroid Hormone (hPTH) (65-84), situated within PTH (53-84) (human), has been instrumental in understanding the immunoreactivity of carboxyl-terminal PTH fragments. []

Human Parathyroid Hormone (hPTH) (70-84)

    Compound Description: This fragment, a shorter carboxyl-terminal segment within PTH, has been utilized in studies exploring the structure-activity relationships of PTH. []

    Relevance: The lack of inhibitory effects observed with Human Parathyroid Hormone (hPTH) (70-84) in binding assays, unlike its shorter counterpart hPTH (69-84), emphasizes the importance of each amino acid within the carboxyl-terminal region for specific biological interactions. [] These findings contribute to a deeper understanding of the structure-activity relationships within PTH (53-84) (human). []

Human Parathyroid Hormone (hPTH) (44-68)

    Compound Description: Human Parathyroid Hormone (hPTH) (44-68) represents a mid-region fragment of the PTH molecule. While it is not directly implicated in the context of PTH (53-84) (human) research, this fragment serves as a control in various studies, highlighting the specificity of certain assays and antibodies towards different regions of the PTH molecule. [, , ] For instance, some assays that detect PTH (53-84) (human) do not recognize or exhibit minimal cross-reactivity with hPTH (44-68), showcasing regional specificity. []

    Relevance: The contrasting behavior of Human Parathyroid Hormone (hPTH) (44-68) with PTH (53-84) (human) in certain assays underscores the specificity of these assays for distinct regions within the PTH molecule. []

Human Parathyroid Hormone (hPTH) (28-48)

    Compound Description: This fragment, spanning a mid-region segment of the PTH molecule, has been the focus of research aiming to develop assays that specifically detect the intact PTH molecule without interference from its catabolic fragments. [, ] This region is particularly relevant as it is susceptible to proteolytic cleavages during PTH metabolism. [, ]

    Relevance: While not directly related to the carboxyl-terminal region, the distinct properties and behavior of Human Parathyroid Hormone (hPTH) (28-48) compared to PTH (53-84) (human) in specific assays highlight the challenges in developing assays that accurately distinguish between intact PTH and its various circulating fragments. [, ]

[Asn76]hPTH-(1-84)

    Compound Description: [Asn76]hPTH-(1-84) refers to the native human parathyroid hormone sequence with asparagine (Asn) at position 76. This specific form was used in studies exploring the structure-activity relationships of the carboxyl-terminal region of PTH, particularly the influence of the asparagine residue at position 76 on its biological activity. []

    Relevance: [Asn76]hPTH-(1-84) serves as the reference compound for understanding the impact of substituting the asparagine residue at position 76 with aspartate in the context of PTH (53-84) (human) activity. []

[Asp76]hPTH-(1-84)

    Compound Description: [Asp76]hPTH-(1-84) represents a modified human parathyroid hormone with aspartate (Asp) replacing the naturally occurring asparagine (Asn) at position 76. This substitution led to significant changes in the peptide's biological activity, exhibiting antagonist properties in certain assays. []

    Relevance: [Asp76]hPTH-(1-84) highlights the importance of the asparagine residue within the sequence of PTH (53-84) (human) for its biological activity. [] The substitution with aspartate significantly alters the fragment's interactions with receptors and downstream signaling pathways, converting it into a potential antagonist. []

[Asp76]hPTH-(39-84)

    Compound Description: This compound is a modified fragment of the human parathyroid hormone. It consists of amino acid residues 39 to 84, with a key modification: the asparagine residue naturally present at position 76 is replaced with aspartate. [] This specific alteration aimed to investigate the role of this particular asparagine residue in the biological activity of the carboxyl-terminal fragment of PTH.

    Relevance: [Asp76]hPTH-(39-84) provides insights into the structure-activity relationships of the carboxyl-terminal region of PTH, specifically in comparison to PTH (53-84) (human). [] The inclusion of aspartate at position 76, instead of asparagine, influences its interactions with potential receptors and its ability to modulate the effects of full-length PTH or its fragments. []

[Asp76]hPTH-(53-84)

    Relevance: [Asp76]hPTH-(53-84), directly modified from PTH (53-84) (human), showed diminished antagonist activity compared to [Asp76]hPTH-(1-84), emphasizing the role of the amino-terminal portion in its antagonistic properties. [] This finding suggests that while the Asp substitution at position 76 might be crucial for antagonist activity, other regions within the 1-84 sequence contribute to its potency. []

Properties

CAS Number

89439-30-5

Product Name

H-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C149H253N43O54

Molecular Weight

3510.9 g/mol

InChI

InChI=1S/C149H253N43O54/c1-68(2)53-91(178-142(238)101(65-194)186-129(225)85(36-24-30-52-155)169-130(226)87(39-44-108(203)204)172-133(229)94(56-79-62-160-67-162-79)179-143(239)102(66-195)187-132(228)89(41-46-110(207)208)174-144(240)114(71(7)8)188-136(232)92(54-69(3)4)182-145(241)115(72(9)10)189-138(234)95(57-104(158)198)180-135(231)98(60-112(211)212)181-131(227)88(40-45-109(205)206)171-127(223)84(35-23-29-51-154)168-122(218)80(156)31-19-25-47-150)123(219)161-63-106(200)166-86(38-43-107(201)202)126(222)165-77(17)120(216)176-97(59-111(209)210)134(230)170-81(32-20-26-48-151)124(220)164-76(16)121(217)177-99(61-113(213)214)140(236)191-117(74(13)14)147(243)184-96(58-105(159)199)139(235)190-116(73(11)12)146(242)183-93(55-70(5)6)137(233)192-118(78(18)196)148(244)173-82(33-21-27-49-152)125(221)163-75(15)119(215)167-83(34-22-28-50-153)128(224)185-100(64-193)141(237)175-90(149(245)246)37-42-103(157)197/h62,67-78,80-102,114-118,193-196H,19-61,63-66,150-156H2,1-18H3,(H2,157,197)(H2,158,198)(H2,159,199)(H,160,162)(H,161,219)(H,163,221)(H,164,220)(H,165,222)(H,166,200)(H,167,215)(H,168,218)(H,169,226)(H,170,230)(H,171,223)(H,172,229)(H,173,244)(H,174,240)(H,175,237)(H,176,216)(H,177,217)(H,178,238)(H,179,239)(H,180,231)(H,181,227)(H,182,241)(H,183,242)(H,184,243)(H,185,224)(H,186,225)(H,187,228)(H,188,232)(H,189,234)(H,190,235)(H,191,236)(H,192,233)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H,213,214)(H,245,246)/t75-,76-,77-,78+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,114-,115-,116-,117-,118-/m0/s1

InChI Key

SCZQDVSMGSKHBG-LBKIEEQRSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.